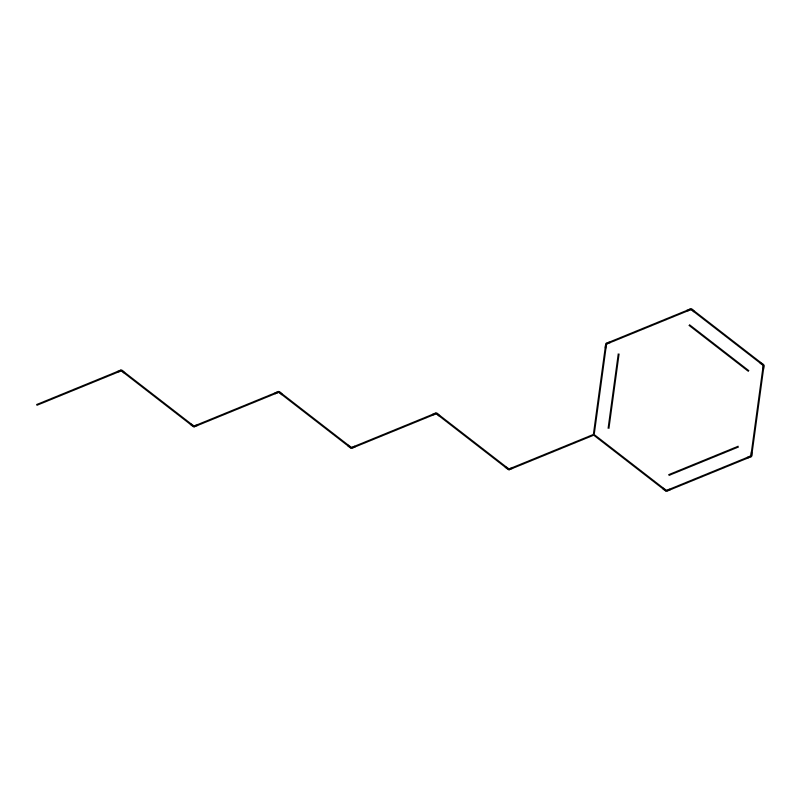Heptylbenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Organic Chemistry and Material Science
- Reference material: Heptylbenzene serves as a standard reference compound in various analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) due to its well-defined properties and commercially available purity. This allows for accurate identification and quantification of other unknown compounds in a mixture [].
- Solvent: Its hydrophobic nature and ability to dissolve various organic materials make heptylbenzene a useful solvent in research involving polymers, resins, and other organic compounds. Scientists utilize it in synthesis, purification, and characterization of these materials [].
- Liquid crystal research: Specific heptylbenzene derivatives exhibit liquid crystalline behavior, a state of matter where the molecules exhibit some degree of positional order. Scientists study these derivatives to understand the fundamental properties of liquid crystals and their potential applications in displays, sensors, and other technological advancements [].
Environmental Science and Toxicology
- Environmental monitoring: Heptylbenzene is a component of some crude oils and can be released into the environment through various human activities. Researchers use it as a marker compound to track the movement and fate of oil spills and other hydrocarbon contaminants in the environment [].
- Toxicity studies: Due to its presence in environmental samples and potential human exposure, heptylbenzene is used in studies to assess its potential toxic effects on various organisms, including aquatic life and terrestrial animals. This information helps in understanding its environmental impact and developing regulations to protect human health and the environment [].
Heptylbenzene is an aromatic hydrocarbon with the chemical formula . It consists of a benzene ring substituted with a heptyl group, which is a straight-chain alkyl group containing seven carbon atoms. The compound is categorized as a derivative of benzene and is recognized for its structural simplicity among heavier hydrocarbons. Its molecular structure allows for various chemical interactions, making it a subject of interest in both synthetic and applied chemistry.
- Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, leading to substituted products.
- Decomposition Reactions: Studies have shown that heptylbenzene can decompose under specific conditions, particularly in supercritical water, resulting in lower molecular weight hydrocarbons .
- Hydrolysis: Heptylbenzene has been compared with hexylbenzene in hydrolysis reactions, demonstrating different pathways and products under supercritical conditions .
Heptylbenzene can be synthesized through various methods:
- Alkylation of Benzene: One common method involves the alkylation of benzene using heptyl halides in the presence of a catalyst such as aluminum chloride.
- Decomposition of Heavy Oils: Heptylbenzene can also be produced through the thermal decomposition of heavier oils, which involves breaking down larger hydrocarbon chains into smaller ones .
- Radical Reactions: Some synthetic pathways utilize radical mechanisms to form heptylbenzene from simpler precursors .
Heptylbenzene has several applications across different fields:
- Solvent: Due to its non-polar nature, it is often used as a solvent in organic synthesis.
- Chemical Intermediate: It serves as an intermediate in the production of other chemicals and materials.
- Research: Heptylbenzene is used in studies related to heavy oil processing and decomposition reactions.
Research has explored the interactions of heptylbenzene with various reagents and conditions. For instance, studies on its decomposition pathways have highlighted how it behaves under supercritical water conditions compared to similar compounds like hexylbenzene. These investigations provide insights into its stability and reactivity, which are crucial for industrial applications .
Heptylbenzene shares similarities with several other alkylbenzenes. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Hexylbenzene | Shorter alkyl chain; less complex decomposition | |
| Octylbenzene | Longer alkyl chain; different physical properties | |
| Nonylbenzene | More complex structure; higher boiling point |
Uniqueness of Heptylbenzene
Heptylbenzene is unique due to its balance between molecular size and reactivity. It serves as a model compound for studying heavier hydrocarbons and their behavior in various chemical processes, particularly in terms of thermal stability and decomposition pathways . Its position as a mid-range alkylbenzene allows for comparative studies that enhance the understanding of hydrocarbon chemistry.
XLogP3
Boiling Point
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Environmental Hazard








